molecular formula C15H33O4P B1346585 Tripentyl phosphate CAS No. 2528-38-3

Tripentyl phosphate

Cat. No.: B1346585
CAS No.: 2528-38-3
M. Wt: 308.39 g/mol
InChI Key: QJAVUVZBMMXBRO-UHFFFAOYSA-N
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Description

Tripentyl phosphate is an organophosphate compound with the chemical formula C15H33O4P. It is a colorless, odorless liquid that is primarily used as a plasticizer and flame retardant. The compound is known for its high thermal stability and low volatility, making it suitable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tripentyl phosphate can be synthesized through the reaction of phosphorus oxychloride with pentanol. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The general reaction is as follows:

POCl3+3C5H11OH(C5H11O)3PO+3HClPOCl_3 + 3C_5H_{11}OH \rightarrow (C_5H_{11}O)_3PO + 3HCl POCl3​+3C5​H11​OH→(C5​H11​O)3​PO+3HCl

The reaction is carried out under controlled temperature conditions, usually between 50-70°C, to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves continuous flow processes to enhance efficiency and scalability. The reactants are fed into a reactor where they undergo the reaction under controlled conditions. The crude product is then subjected to purification steps, including distillation and washing, to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Tripentyl phosphate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water, this compound can hydrolyze to produce phosphoric acid and pentanol.

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the alkoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically occurs under acidic or basic conditions, with water as the reagent.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as alkyl halides or amines can be used under mild conditions to facilitate substitution reactions.

Major Products

    Hydrolysis: Produces phosphoric acid and pentanol.

    Oxidation: Yields phosphoric acid derivatives.

    Substitution: Results in the formation of various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Tripentyl phosphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.

    Biology: Employed in studies related to enzyme inhibition and as a model compound for studying organophosphate toxicity.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Widely used as a flame retardant in plastics, textiles, and electronic equipment.

Mechanism of Action

The mechanism of action of tripentyl phosphate as a flame retardant involves the formation of a protective char layer on the material’s surface. Upon heating, this compound decomposes to release phosphoric acid, which then forms a char layer that acts as a barrier to heat and oxygen, thereby inhibiting combustion. The molecular targets include the polymer matrix, where the compound interacts with the polymer chains to enhance thermal stability.

Comparison with Similar Compounds

Similar Compounds

  • Triphenyl phosphate
  • Tris(2-chloroethyl) phosphate
  • Tris(2-butoxyethyl) phosphate

Comparison

Tripentyl phosphate is unique due to its high thermal stability and low volatility compared to other organophosphate compounds. While triphenyl phosphate is primarily used as a plasticizer and flame retardant, it has a higher melting point and is less volatile. Tris(2-chloroethyl) phosphate and tris(2-butoxyethyl) phosphate are also used as flame retardants but have different thermal and chemical properties, making them suitable for specific applications.

Properties

IUPAC Name

tripentyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33O4P/c1-4-7-10-13-17-20(16,18-14-11-8-5-2)19-15-12-9-6-3/h4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJAVUVZBMMXBRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOP(=O)(OCCCCC)OCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052698
Record name Tripentyl phosphate
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Molecular Weight

308.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2528-38-3
Record name Tripentyl phosphate
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Record name Tripentyl phosphate
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Record name Phosphoric acid, tripentyl ester
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Record name Tripentyl phosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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